

impact of temperature and pH on NADH disodium salt stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NADH disodium salt**

Cat. No.: **B12047405**

[Get Quote](#)

Technical Support Center: NADH Disodium Salt Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **NADH disodium salt**. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **NADH disodium salt** powder?

A1: For long-term stability, **NADH disodium salt** powder should be stored desiccated and protected from light in a freezer at -20°C or colder.[\[1\]](#)[\[2\]](#)[\[3\]](#) Under these conditions, the product is stable for at least two years.[\[2\]](#) It is crucial to keep the powder in an inert atmosphere as it is incompatible with strong oxidizing agents.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Q2: What is the recommended method for preparing NADH solutions?

A2: It is highly recommended to prepare NADH solutions fresh for each experiment.[\[5\]](#) To minimize degradation, dissolve the powder in a cold, slightly alkaline buffer (pH 8.5-11).[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[5\]](#)[\[6\]](#)[\[7\]](#) Avoid using water alone as it tends to be acidic and can cause decomposition.[\[5\]](#) A

common solvent is 0.01 M NaOH.^[5] For buffering, Tris and MES buffers are better options than phosphate buffers, which can accelerate NADH destruction.^{[5][8]}

Q3: How do temperature and pH affect the stability of NADH in solution?

A3: Both temperature and pH are critical factors influencing NADH stability.

- **Temperature:** Higher temperatures significantly accelerate the degradation of NADH.^{[6][8][9][10][11]} It is advisable to keep NADH solutions on ice during experiments and store them at 4°C for short-term use or frozen at -40°C or colder for longer periods.^[5]
- **pH:** NADH is most stable in the alkaline pH range of 9-11. It is unstable under acidic conditions.^{[1][2][3][7]}

Q4: Which buffers are recommended for working with NADH solutions?

A4: The choice of buffer can significantly impact NADH stability. Tris and MES buffers are recommended.^[5] Phosphate buffers should be avoided as they have been shown to catalyze the degradation of NADH.^{[5][8]} Studies have demonstrated that in Tris buffer at pH 8.5 and 19°C, over 90% of NADH is retained after 40 days.^[6]

Q5: Can I freeze and thaw my NADH solutions multiple times?

A5: It is not recommended to subject NADH solutions to repeated freeze-thaw cycles. This can lead to degradation and the formation of potent enzyme inhibitors that have the same absorbance at 340 nm as NADH, making them undetectable by standard spectrophotometric methods.^[5] It is best practice to aliquot solutions into single-use volumes before freezing.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent or lower-than-expected enzyme activity in an NADH-dependent assay.	NADH degradation due to improper storage or handling.	Prepare fresh NADH solutions for each experiment in a cold, alkaline buffer (pH 8.5-11). ^[5] ^[6] Store stock solutions at -40°C or colder in single-use aliquots. Keep solutions on ice during use.
High background signal or variability in results.	Formation of enzyme inhibitors from NADH degradation.	Avoid repeated freeze-thaw cycles of NADH solutions. ^[5] Use freshly prepared solutions. Consider running a control with the buffer and NADH alone to check for any background reaction.
Rapid decrease in absorbance at 340 nm in the absence of enzyme.	NADH instability in the assay buffer.	Check the pH of your buffer; it should be in the alkaline range. ^[1] ^[2] ^[3] ^[7] Avoid phosphate-containing buffers, as they can accelerate NADH degradation. ^[5] ^[8] Switch to a Tris or MES buffer system. ^[5]
Precipitate forms in the NADH solution upon thawing.	This can sometimes occur with concentrated solutions.	Gently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared.

Quantitative Data on NADH Stability

The stability of NADH is significantly influenced by temperature and the buffer system used.

Table 1: Impact of Temperature on NADH Degradation Rate in Various Buffers (at pH 8.5)

Temperature	Buffer (50 mM)	Degradation Rate (µM/day)	Percent Remaining after 40 days
19°C	Tris	4	>90%
25°C	Tris	11	75%
19°C	HEPES	18	60%
25°C	HEPES	51	Not Reported
19°C	Sodium Phosphate	23	Not Reported
25°C	Sodium Phosphate	34	Not Reported

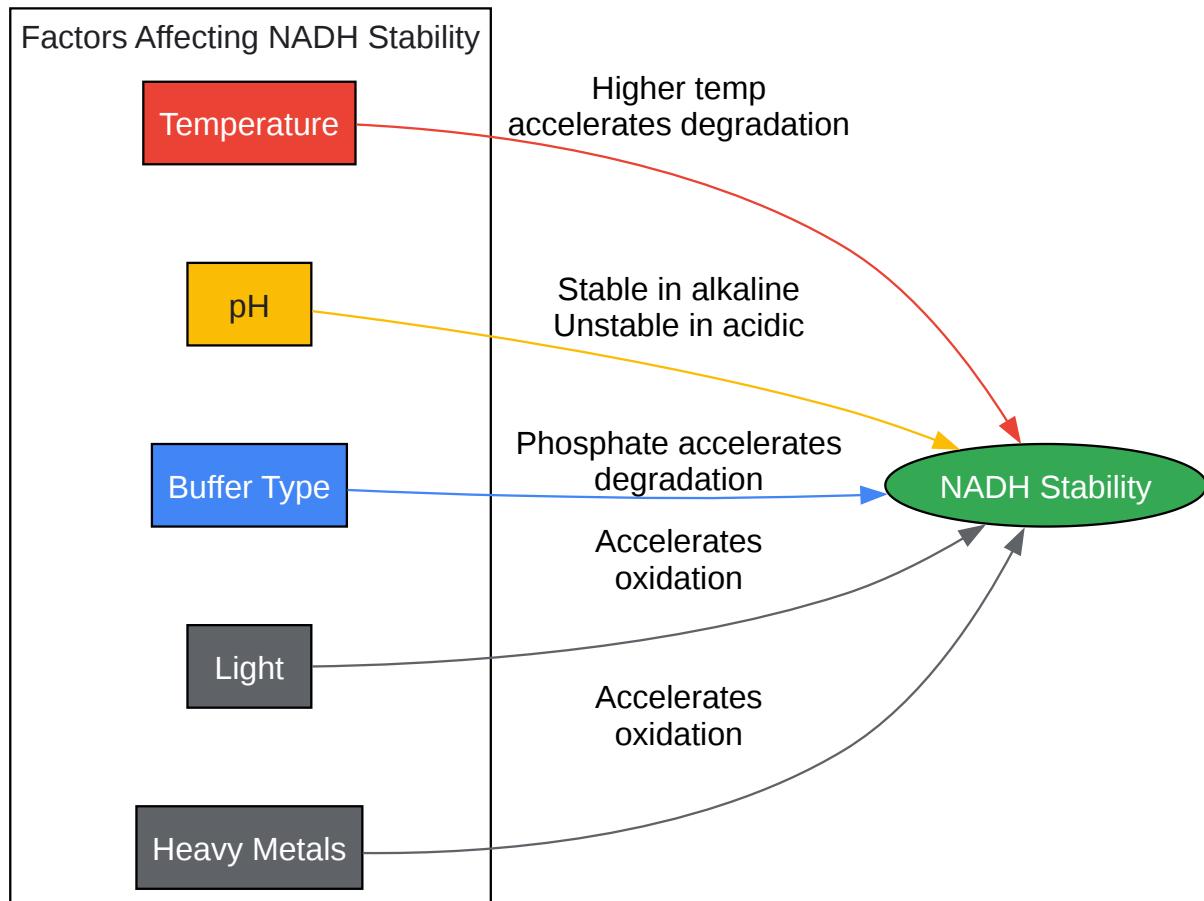
Data summarized from a long-term stability study.[\[6\]](#)

Experimental Protocols

Protocol: Spectrophotometric Analysis of NADH Stability

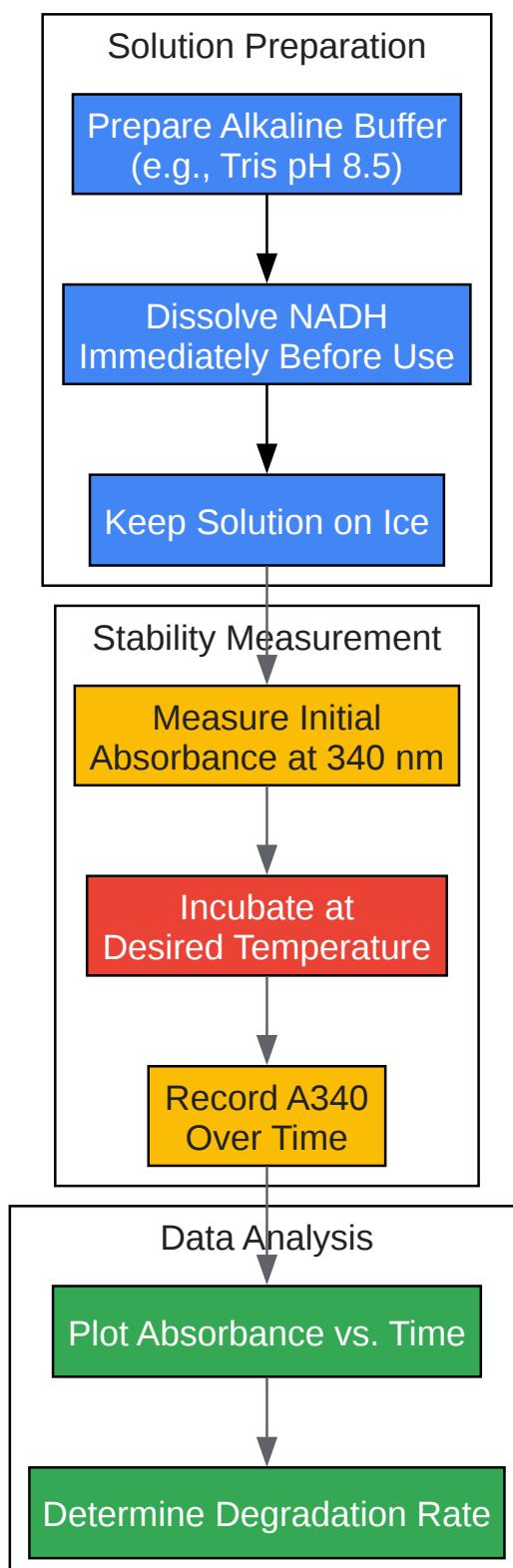
This protocol outlines a method to assess the stability of an NADH solution under specific temperature and pH conditions by monitoring its absorbance at 340 nm.

Materials:


- **NADH disodium salt**
- Selected buffer (e.g., 50 mM Tris-HCl, pH 8.5)
- UV-Vis Spectrophotometer with temperature control
- Quartz cuvettes
- Calibrated pH meter

Methodology:

- Buffer Preparation: Prepare the desired buffer and adjust the pH to the target value.


- NADH Solution Preparation: Immediately before the experiment, dissolve a known amount of **NADH disodium salt** in the prepared buffer to a final concentration of approximately 0.2 mM. Keep the solution on ice.
- Initial Absorbance Measurement: Transfer the NADH solution to a quartz cuvette and measure the initial absorbance at 340 nm (A_initial). This is your time zero reading.
- Incubation: Incubate the cuvette in the spectrophotometer's temperature-controlled holder at the desired temperature.
- Time-Course Measurement: Record the absorbance at 340 nm at regular intervals (e.g., every 10 minutes for a rapid degradation study or every few hours for a longer-term study) for the duration of the experiment.
- Data Analysis: Plot the absorbance at 340 nm against time. The rate of decrease in absorbance is indicative of the rate of NADH degradation under the tested conditions.

Visualizations

[Click to download full resolution via product page](#)

Caption: Key factors influencing the stability of NADH.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing NADH stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NADH, disodium salt | 606-68-8 [chemicalbook.com]
- 2. bocsci.com [bocsci.com]
- 3. NADH, disodium salt CAS#: 606-68-8 [m.chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [impact of temperature and pH on NADH disodium salt stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12047405#impact-of-temperature-and-ph-on-nadh-disodium-salt-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com